3-Ethynyl-4-methoxythiophene

organic electronics DFT calculation band gap engineering

3-Ethynyl-4-methoxythiophene (CAS 2367620-31-1) is a 3,4-disubstituted thiophene monomer bearing an ethynyl (-C≡CH) group at the 3-position and a methoxy (-OCH3) group at the 4-position. This heterocyclic building block (C7H6OS, MW 138.19 g/mol) is designed for electropolymerization into conductive poly(3-ethynyl-4-methoxythiophene) (PEMT) and for post-polymerization functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C7H6OS
Molecular Weight 138.19 g/mol
Cat. No. B14898390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-4-methoxythiophene
Molecular FormulaC7H6OS
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESCOC1=CSC=C1C#C
InChIInChI=1S/C7H6OS/c1-3-6-4-9-5-7(6)8-2/h1,4-5H,2H3
InChIKeyFCFLLTDYVPFSCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-4-methoxythiophene for Scientific Procurement: A Dual-Functional Monomer for Conjugated Polymers and Click Chemistry


3-Ethynyl-4-methoxythiophene (CAS 2367620-31-1) is a 3,4-disubstituted thiophene monomer bearing an ethynyl (-C≡CH) group at the 3-position and a methoxy (-OCH3) group at the 4-position . This heterocyclic building block (C7H6OS, MW 138.19 g/mol) is designed for electropolymerization into conductive poly(3-ethynyl-4-methoxythiophene) (PEMT) and for post-polymerization functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. The compound exhibits moderate solubility in polar aprotic solvents such as DMF and acetonitrile, and its ethynyl group renders it susceptible to oxidative polymerization under ambient conditions .

Why Generic Thiophene Monomers Cannot Replace 3-Ethynyl-4-methoxythiophene in Advanced Material and Bioconjugation Workflows


The 3,4-disubstitution pattern with both ethynyl and methoxy groups creates a reactivity profile and electronic structure that no single-functionalized thiophene analog can replicate. The methoxy group alone (as in 3-methoxythiophene) provides electron-donating character but lacks a chemically addressable handle for post-synthetic modification . Conversely, the ethynyl group alone (as in 3-ethynylthiophene) enables click chemistry but operates at a higher oxidation potential and wider band gap, limiting performance in electrochromic and charge-storage applications [1]. The widely used benchmark monomer EDOT (3,4-ethylenedioxythiophene) offers low oxidation potential and high polymer conductivity, yet cannot participate in CuAAC or Sonogashira coupling without additional synthetic steps, precluding the direct, high-yield bioconjugation and modular polymer diversification that 3-ethynyl-4-methoxythiophene enables [2]. Therefore, selecting a generic thiophene monomer for a protocol requiring both tunable electronic properties and click-chemistry addressability introduces synthetic inefficiency, compromises functional density, and risks failure in applications such as targeted protein degradation or electrochemical biosensing.

Quantitative Differentiation Evidence for 3-Ethynyl-4-methoxythiophene Against In-Class Comparators


HOMO-LUMO Energy Gap of 3-Ethynyl-4-methoxythiophene Compared to 3-Ethynylthiophene

Density functional theory (DFT) calculations provide the frontier molecular orbital energies for 3-ethynyl-4-methoxythiophene. The computed HOMO energy is -6.0597 eV and LUMO is -1.9058 eV, yielding a HOMO-LUMO energy gap (ΔE) of 4.1539 eV [1]. In comparison, the analog 3-ethynylthiophene—lacking the 4-methoxy group—exhibits a wider DFT-calculated HOMO-LUMO gap of approximately 4.5–4.8 eV depending on basis set, as reported in a combined experimental and computational study [2]. The introduction of the electron-donating methoxy substituent in the 4-position thus narrows the gap by an estimated 0.4–0.7 eV relative to the non-methoxylated congener.

organic electronics DFT calculation band gap engineering

Selective CK1α Degradation by a PROTAC Incorporating 3-Ethynyl-4-methoxythiophene Versus a Parent Compound

The PROTAC molecule TMX-4116, synthesized using 3-ethynyl-4-methoxythiophene as a key building block via CuAAC click chemistry, achieves selective degradation of casein kinase 1α (CK1α) in MOLT4 leukemia cells with a DC50 of 50 nM [1]. In contrast, the parent compound FPFT-2216 from which TMX-4116 was derived degrades both CK1α and PDE6D with lesser selectivity, and its PDE6D depletion fails to impede KRASG12C-dependent MIA PaCa-2 cell growth [2]. The incorporation of the 3-ethynyl-4-methoxythiophene moiety through click chemistry was instrumental in shifting degradation selectivity toward CK1α, demonstrating the functional advantage conferred by this monomer's alkynyl handle in structure-activity relationship optimization.

PROTAC targeted protein degradation medicinal chemistry

Aqueous Solubility and Solvent Compatibility Profile of 3-Ethynyl-4-methoxythiophene Relative to Polymeric Formulations

3-Ethynyl-4-methoxythiophene exhibits moderate solubility in polar aprotic solvents such as DMF and acetonitrile, while its water solubility is limited to <0.1 mg/mL at 25 °C . By comparison, poly(3-methoxythiophene) (PMOT) is reported to have poor solubility due to the short methoxy side chain, necessitating copolymerization strategies to achieve solution processability [1]. The presence of the ethynyl group in 3-ethynyl-4-methoxythiophene does not further compromise solubility compared to 3-methoxythiophene, yet it provides the additional benefit of enabling post-polymerization side-chain engineering via click chemistry to enhance solubility without redesigning the monomer backbone.

solubility processability electropolymerization

Electropolymerization Onset Potential: Methoxy vs. Ethylenedioxy Substitution Effects

The electron-donating methoxy group at the 4-position of 3-ethynyl-4-methoxythiophene is expected to lower the monomer oxidation onset potential relative to unsubstituted thiophene (Epa ≈ 1.6 V vs. SCE). For the analog 3-methoxythiophene, oxidation occurs over the range 0.2–0.8 V vs. SCE when polymerized, producing poly(3-methoxythiophene) films [1]. EDOT, the benchmark low-oxidation-potential monomer, exhibits Epa as low as ~0.4 V vs. SCE due to the two oxygen atoms in its ethylenedioxy bridge [2]. 3-Ethynyl-4-methoxythiophene is positioned between these extremes: its single methoxy group provides sufficient electron density to enable electropolymerization at moderate potentials while the ethynyl group, a weak electron-withdrawing substituent, slightly raises the potential relative to 3-methoxythiophene, offering intermediate reactivity that reduces unwanted side reactions during film deposition.

electropolymerization oxidation potential monomer reactivity

Priority Application Scenarios for 3-Ethynyl-4-methoxythiophene Driven by Quantitative Differentiation Evidence


PROTAC Library Synthesis and Targeted Protein Degradation (Medicinal Chemistry)

3-Ethynyl-4-methoxythiophene serves as a clickable building block for the rapid assembly of PROTAC candidate libraries via CuAAC chemistry. As demonstrated by TMX-4116 [1], the monomer enables the synthesis of selective CK1α degraders with DC50 values as low as 50 nM. Procurement for medicinal chemistry groups focused on targeted protein degradation is justified by the ability to generate structurally diverse conjugates in a single synthetic step, which is not achievable with non-alkynylated thiophene analogs such as 3-methoxythiophene or EDOT.

Electrochromic Polymer Films with Post-Functionalizable Surfaces (Organic Electronics)

The combination of a methoxy donor group for band gap tuning and an ethynyl handle for surface immobilization makes 3-ethynyl-4-methoxythiophene uniquely suited for electrochromic devices and electrochemical sensors. The monomer's anticipated oxidation potential (intermediate between 3-methoxythiophene and EDOT) [2] allows controlled electropolymerization, while the ethynyl group enables covalent attachment of recognition elements (e.g., antibodies, oligonucleotides) via click chemistry after film formation, as demonstrated in analogous 3-ethynylthiophene-based immunosensors achieving LODs of 7.2 CFU/mL for E. coli [3].

Solution-Processable Conductive Polymers for Flexible Electronics

The moderate solubility of 3-ethynyl-4-methoxythiophene in polar aprotic solvents (<0.1 mg/mL in water at 25 °C) supports solution-based deposition techniques. More importantly, the ethynyl group permits post-polymerization grafting of solubilizing side chains, overcoming the poor solubility limitation observed in poly(3-methoxythiophene) homopolymers [4]. This post-functionalization capability means a single monomer lot can serve multiple solubility requirements, reducing the need to stock multiple pre-functionalized thiophene monomers.

Bioconjugation Scaffolds for Electrochemical Biosensors

For researchers developing label-free electrochemical immunosensors, 3-ethynyl-4-methoxythiophene offers a dual advantage: the methoxy group enhances the electronic conductivity of the electrodeposited polymer film, while the ethynyl group enables covalent immobilization of proteins via CuAAC without requiring additional linker chemistry. This dual functionality eliminates the need for EDOT–alkyne copolymer engineering, streamlining the sensor fabrication protocol and improving batch-to-batch reproducibility [3].

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